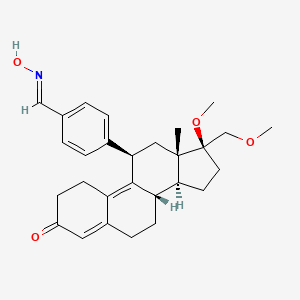

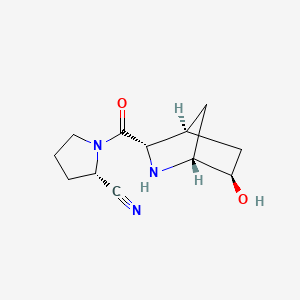

![molecular formula C6H15NO3 B1665359 2-[2-(2-Aminoethoxy)ethoxy]ethanol CAS No. 6338-55-2](/img/structure/B1665359.png)

2-[2-(2-Aminoethoxy)ethoxy]ethanol

Übersicht

Beschreibung

“2-[2-(2-Aminoethoxy)ethoxy]ethanol” is an organic compound with both amine and alcohol substituents . It is a versatile intermediate with a variety of applications . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of BP103a01 with DMSO and NaN3. The reaction mixture is heated to 50°C for 3 hours, then cooled to room temperature. The reaction mixture is then poured into water and extracted with EA. The organic phase is combined, dried over anhydrous sodium sulfate, and concentrated to obtain “this compound” as a colorless liquid .Molecular Structure Analysis

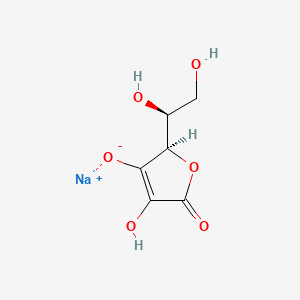

The empirical formula of “this compound” is C6H15NO3 . Its molecular weight is 149.19 . The SMILES string representation of its structure is NCCOCCOCCO .Chemical Reactions Analysis

“this compound” is an organic compound that neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis

“this compound” is a colorless to yellowish liquid, with an amine-like odor. It is miscible with water in all proportions . Its density is 1.0773 g/cm3 at 20 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthese von Biokonjugaten

“2-[2-(2-Aminoethoxy)ethoxy]ethanol” wird häufig als Spacer/Linker bei der Synthese von Biokonjugaten verwendet . Biokonjugate sind Stoffe, die aus der Verbindung eines Biomoleküls mit einem anderen Molekül gebildet werden, das entweder ein anderes Biomolekül oder ein synthetisches Molekül sein kann. Diese Materialien haben eine breite Palette von Anwendungen, darunter:

- Arzneimittelverabreichung: Biokonjugate können verwendet werden, um Medikamente an bestimmte Zellen oder Gewebe im Körper zu transportieren, wodurch die Wirksamkeit des Medikaments verbessert und Nebenwirkungen reduziert werden .

- Proteinmarkierung: Biokonjugate können auch verwendet werden, um Proteinen Markierungen anzubringen. Dies kann Wissenschaftlern helfen, die Bewegung und Interaktionen des Proteins innerhalb einer Zelle zu verfolgen .

Herstellung eines fluoreszierenden Zinksensors

Eine weitere Anwendung von “this compound” ist seine Verwendung als Rezeptorkette bei der Herstellung eines wasserlöslichen, ratiometrischen fluoreszierenden Zinksensors auf Basis von Carboxamidochinolin . Dieser Sensor kann verwendet werden, um die Konzentration von Zinkionen in einer Lösung zu detektieren und zu messen . Dies ist besonders nützlich in der biologischen und Umweltforschung, wo die Überwachung des Zinkgehalts entscheidend sein kann.

Wirkmechanismus

Target of Action

2-[2-(2-Aminoethoxy)ethoxy]ethanol is a protein degradation targeting chimeric linker (PROTAC linker) of polyethylene glycol (PEG) . It is used in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .

Mode of Action

The compound interacts with its targets by acting as a spacer/linker in the synthesis of bioconjugate materials . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical entities it is conjugated with. As a linker in the synthesis of bioconjugate materials, it facilitates the interaction between these entities, potentially enhancing their efficacy .

Safety and Hazards

“2-[2-(2-Aminoethoxy)ethoxy]ethanol” is combustible and corrosive. It can cause eye damage and skin corrosion . It has an exothermic reaction with acids to form salts and water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Zukünftige Richtungen

“2-[2-(2-Aminoethoxy)ethoxy]ethanol” is a versatile intermediate with a variety of applications. It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . Its future directions could involve further exploration of these applications and the development of new ones.

Biochemische Analyse

Biochemical Properties

The role of 2-[2-(2-Aminoethoxy)ethoxy]ethanol in biochemical reactions is primarily as a spacer or linker molecule. It is used in the synthesis of bioconjugate materials, which are compounds that can bind to biological molecules and modify their properties . The specific enzymes, proteins, and other biomolecules that this compound interacts with would depend on the specific bioconjugate that it is part of.

Cellular Effects

As a component of bioconjugate materials, it could potentially influence cell function by modifying the properties of the biomolecules it is linked to .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As a spacer or linker molecule, it does not typically exert effects on its own. Instead, it allows other molecules in a bioconjugate to interact with biomolecules in specific ways .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be stable under normal conditions .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

It is known that it can be synthesized through the reaction of ethylenediamine and epichlorohydrin .

Eigenschaften

IUPAC Name |

2-[2-(2-aminoethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDQMECUMYIVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884261 | |

| Record name | Ethanol, 2-[2-(2-aminoethoxy)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6338-55-2 | |

| Record name | 2-[2-(2-Aminoethoxy)ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-(2-aminoethoxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6338-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[2-(2-aminoethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[2-(2-aminoethoxy)ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-aminoethoxy)ethoxy]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

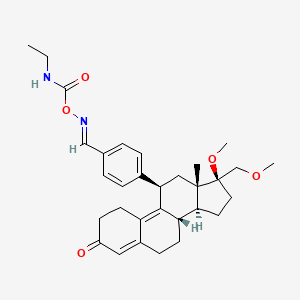

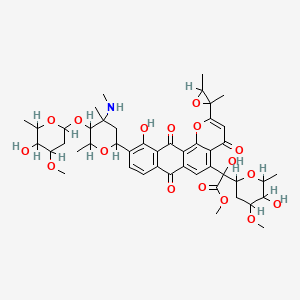

![(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1665286.png)

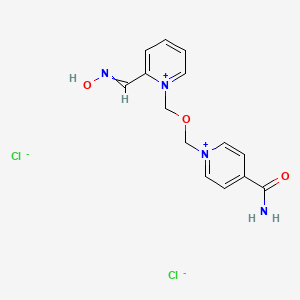

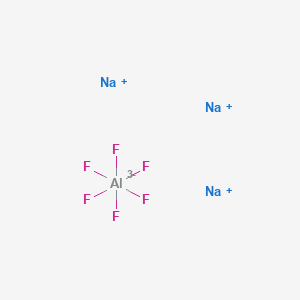

![6-methoxy-3-[[1-(2-methoxyethyl)tetrazol-5-yl]-(2-phenylethyl-(phenylmethyl)amino)methyl]-1H-quinolin-2-one](/img/structure/B1665288.png)

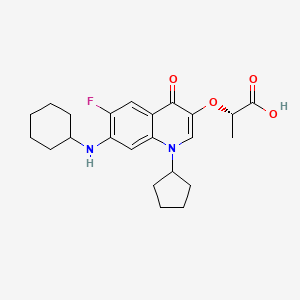

![2-[[2-(benzotriazol-1-yl)acetyl]-(4-methoxyphenyl)amino]-2-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1665289.png)